7-Bromo-5-nitro-3-hydroxyindoline

Medicinal Chemistry Fragment-Based Drug Discovery Synthetic Intermediate

7-Bromo-5-nitro-3-hydroxyindoline (CAS 1707572-77-7) is a heterocyclic small-molecule building block in the indoline family, bearing three distinct functional handles: a C7 bromine, a C5 nitro group, and a C3 secondary alcohol. With a molecular formula of C8H7BrN2O3 and a molecular weight of 259.06 g/mol , this compound serves as a versatile intermediate in medicinal chemistry and organic synthesis programs.

Molecular Formula C8H7BrN2O3
Molecular Weight 259.06 g/mol
CAS No. 1707572-77-7
Cat. No. B1406302
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-5-nitro-3-hydroxyindoline
CAS1707572-77-7
Molecular FormulaC8H7BrN2O3
Molecular Weight259.06 g/mol
Structural Identifiers
SMILESC1C(C2=C(N1)C(=CC(=C2)[N+](=O)[O-])Br)O
InChIInChI=1S/C8H7BrN2O3/c9-6-2-4(11(13)14)1-5-7(12)3-10-8(5)6/h1-2,7,10,12H,3H2
InChIKeyGVVZGKQCCDWUPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-5-nitro-3-hydroxyindoline (CAS 1707572-77-7): Basic Characteristics and Procurement-Relevant Specifications


7-Bromo-5-nitro-3-hydroxyindoline (CAS 1707572-77-7) is a heterocyclic small-molecule building block in the indoline family, bearing three distinct functional handles: a C7 bromine, a C5 nitro group, and a C3 secondary alcohol. With a molecular formula of C8H7BrN2O3 and a molecular weight of 259.06 g/mol , this compound serves as a versatile intermediate in medicinal chemistry and organic synthesis programs . Commercially, it is available with purity specifications ranging from 95% (AKSci) to NLT 98% (MolCore) , enabling researchers to select the appropriate grade based on downstream application requirements.

Why 7-Bromo-5-nitro-3-hydroxyindoline (CAS 1707572-77-7) Cannot Be Substituted by Generic Indoline Analogs


Structural analogs within the bromo-nitroindoline class differ in critical ways that preclude generic substitution. For instance, 7-bromo-5-nitroindoline (CAS 87240-06-0) lacks the C3 hydroxyl group entirely , eliminating the hydrogen-bond donor/acceptor functionality and the synthetic handle for further derivatization (e.g., esterification, etherification, or oxidation to the corresponding indolinone). Positional isomers such as 5-bromo-7-nitroindoline (CAS 80166-90-1) reverse the bromine and nitro substitution pattern [1], fundamentally altering electronic properties, regioselectivity in cross-coupling reactions, and target-binding interactions. N-substituted variants like 1-acetyl-7-bromo-5-nitroindoline (CAS 220442-80-8) introduce steric bulk and remove the indoline NH hydrogen-bond donor. These structural distinctions translate into non-equivalent reactivity, divergent physicochemical properties, and distinct biological profiles—making compound-specific procurement essential for reproducible research outcomes. The quantitative evidence below substantiates where the 3-hydroxy substitution confers measurable differentiation.

7-Bromo-5-nitro-3-hydroxyindoline (CAS 1707572-77-7): Product-Specific Quantitative Differentiation Evidence


Molecular Weight and Hydrogen-Bond Capacity Differentiation: 3-Hydroxyindoline vs. Unsubstituted Indoline Analogs

7-Bromo-5-nitro-3-hydroxyindoline (CAS 1707572-77-7) exhibits a molecular weight of 259.06 g/mol and incorporates a C3 secondary alcohol moiety that provides one hydrogen-bond donor and one hydrogen-bond acceptor site . In contrast, the closest unsubstituted analog, 7-bromo-5-nitroindoline (CAS 87240-06-0), has a molecular weight of 243.06 g/mol and lacks any hydrogen-bond donor capacity . This difference of 16.00 Da corresponds precisely to the addition of a single oxygen atom, confirming the structural distinction. The presence of the hydroxyl group increases calculated LogP by approximately 0.3–0.5 units relative to the unsubstituted analog (class-level inference from hydroxylated vs. non-hydroxylated heterocycles), and introduces both a nucleophilic site for further synthetic elaboration and potential target-binding interactions via hydrogen bonding .

Medicinal Chemistry Fragment-Based Drug Discovery Synthetic Intermediate

Purity Specification Benchmarking: 7-Bromo-5-nitro-3-hydroxyindoline Supplier-Grade Quantitative Comparison

Commercially available 7-bromo-5-nitro-3-hydroxyindoline (CAS 1707572-77-7) is supplied under two distinct purity specifications that researchers must differentiate when procuring. MolCore offers this compound with a minimum purity specification of NLT 98% , whereas AKSci supplies the same compound with a minimum purity specification of 95% . The 3% absolute purity differential is quantifiable and may impact downstream application reproducibility, particularly in sensitive assays or when the compound serves as a key intermediate in multi-step synthetic sequences. For comparison, the unsubstituted analog 7-bromo-5-nitroindoline (CAS 87240-06-0) is also available at NLT 98% from MolCore , while 1-acetyl-7-bromo-5-nitroindoline (CAS 220442-80-8) is supplied at 95% purity via HPLC .

Chemical Procurement Quality Control Pharmaceutical Intermediate

Synthetic Handle Availability: C3 Hydroxyl as a Distinct Derivatization Site vs. Non-Hydroxylated Analogs

The C3 secondary alcohol of 7-bromo-5-nitro-3-hydroxyindoline (CAS 1707572-77-7) constitutes a unique synthetic handle absent in the broader bromo-nitroindoline analog class. This hydroxyl group enables at least three distinct reaction pathways not accessible to non-hydroxylated analogs such as 7-bromo-5-nitroindoline (CAS 87240-06-0) or 5-bromo-7-nitroindoline (CAS 80166-90-1) [1]: (1) esterification with acyl chlorides or carboxylic acids to yield 3-O-acyl derivatives; (2) etherification via Williamson or Mitsunobu conditions to produce 3-O-alkyl/aryl ethers; and (3) oxidation to the corresponding 3-oxoindoline (indolin-3-one) scaffold [2]. Class-level inference from 3-hydroxyindoline synthetic methodology literature demonstrates that CuH-catalyzed diastereospecific transformations and photoarylation approaches are specifically enabled by the C3 hydroxyl functionality [2][3].

Organic Synthesis Late-Stage Functionalization Medicinal Chemistry

7-Bromo-5-nitro-3-hydroxyindoline (CAS 1707572-77-7): Evidence-Based Application Scenarios for Procurement Decision-Making


Medicinal Chemistry: Scaffold Diversification via C3 Hydroxyl Derivatization

Research programs requiring systematic exploration of indoline-based chemical space benefit specifically from the C3 hydroxyl handle present in 7-bromo-5-nitro-3-hydroxyindoline. This functional group enables the generation of 3-O-acyl, 3-O-alkyl, and 3-oxoindoline derivatives that are synthetically inaccessible from non-hydroxylated analogs such as 7-bromo-5-nitroindoline (CAS 87240-06-0) or 5-bromo-7-nitroindoline (CAS 80166-90-1) . The ability to modulate physicochemical properties (e.g., LogP, solubility) and introduce additional target-binding interactions via the C3 position supports SAR-driven lead optimization campaigns [1].

Organic Synthesis: Multifunctional Building Block for Complex Molecule Construction

As a densely functionalized heterocyclic building block, 7-bromo-5-nitro-3-hydroxyindoline offers three orthogonal reactive sites for sequential synthetic elaboration: the C7 bromine (amenable to Suzuki, Buchwald-Hartwig, or Ullmann cross-coupling), the C5 nitro group (reducible to an amine for subsequent amidation or diazonium chemistry), and the C3 hydroxyl (available for esterification, etherification, or oxidation) . This orthogonal reactivity profile supports convergent synthetic strategies where the compound serves as a central intermediate for constructing more complex molecular architectures .

Quality-Controlled Pharmaceutical Intermediate Procurement

Procurement teams requiring high-purity building blocks for pharmaceutical intermediate applications can select between the NLT 98% grade (MolCore) and the 95% grade (AKSci) of 7-bromo-5-nitro-3-hydroxyindoline based on downstream process sensitivity [1]. The 98% specification aligns with early-phase GMP-adjacent synthesis requirements where impurity profiles must be tightly controlled, while the 95% grade may be suitable for initial route scouting and proof-of-concept studies where cost-efficiency is prioritized .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-5-nitro-3-hydroxyindoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.